2H-Spiro[benzofuran-3,4'-piperidine] acetate
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Overview
Description
2H-Spiro[benzofuran-3,4’-piperidine] acetate is a complex organic compound that features a spiro linkage between a benzofuran and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Spiro[benzofuran-3,4’-piperidine] acetate typically involves the formation of the spiro linkage through cyclization reactions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct polycyclic benzofuran compounds . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2H-Spiro[benzofuran-3,4’-piperidine] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated spiro compounds.
Scientific Research Applications
2H-Spiro[benzofuran-3,4’-piperidine] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-Spiro[benzofuran-3,4’-piperidine] acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2H-Spiro[benzofuran-3,4’-piperidine] acetate can be compared with other similar compounds, such as:
1’-Benzyl-2H-spiro[benzofuran-3,4’-piperidine]: This compound has a similar spiro linkage but with a benzyl group attached, which may alter its chemical properties and applications.
Benzofuran derivatives: These compounds share the benzofuran core structure and exhibit a wide range of biological activities.
The uniqueness of 2H-Spiro[benzofuran-3,4’-piperidine] acetate lies in its specific spiro linkage and the potential for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
Properties
CAS No. |
1956340-98-9 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
acetic acid;spiro[2H-1-benzofuran-3,4'-piperidine] |
InChI |
InChI=1S/C12H15NO.C2H4O2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12;1-2(3)4/h1-4,13H,5-9H2;1H3,(H,3,4) |
InChI Key |
BINCFQDVJZRJKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CNCCC12COC3=CC=CC=C23 |
Origin of Product |
United States |
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